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molecular formula C16H21NO3S B8636058 5-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4-oxathiazolidin-2-one CAS No. 114522-42-8

5-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4-oxathiazolidin-2-one

Cat. No. B8636058
M. Wt: 307.4 g/mol
InChI Key: DWWNMIPPHGZAHO-UHFFFAOYSA-N
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Patent
US04724246

Procedure details

The procedure of Example 1 is repeated using 3.03 grams of 4-hydroxy-3,5-di-tert-butylbenzamide and 3.18 grams of chlorocarbonylsulfenyl choride. Recrystallization from toluene:heptane (1:1) affords the title compound as a white crystalline solid: mp 155°-157° C. (dec.).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16].Cl[C:20]([S:22]Cl)=[O:21]>>[OH:1][C:2]1[C:10]([C:11]([CH3:12])([CH3:14])[CH3:13])=[CH:9][C:5]([C:6]2[O:7][C:20](=[O:21])[S:22][N:8]=2)=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)N)C=C1C(C)(C)C)C(C)(C)C
Step Two
Name
Quantity
3.18 g
Type
reactant
Smiles
ClC(=O)SCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene:heptane (1:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C1=NSC(O1)=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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